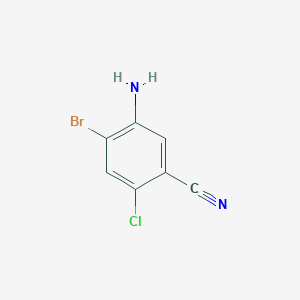

5-amino-4-bromo-2-chloroBenzonitrile

描述

5-Amino-4-bromo-2-chlorobenzonitrile (C₇H₄BrClN₂) is a multisubstituted benzonitrile derivative featuring an amino group at position 5, bromo at position 4, chloro at position 2, and a nitrile group at position 1 (benzonitrile numbering). This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of electron-donating (NH₂) and electron-withdrawing (Br, Cl, CN) substituents.

属性

分子式 |

C7H4BrClN2 |

|---|---|

分子量 |

231.48 g/mol |

IUPAC 名称 |

5-amino-4-bromo-2-chlorobenzonitrile |

InChI |

InChI=1S/C7H4BrClN2/c8-5-2-6(9)4(3-10)1-7(5)11/h1-2H,11H2 |

InChI 键 |

GXMFCQMWFDMMOC-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=CC(=C1N)Br)Cl)C#N |

产品来源 |

United States |

准备方法

Preparation Methods Analysis

Starting Materials

- 4-Amino-3-chlorobenzonitrile or 2-chlorobenzonitrile derivatives are commonly used as starting materials.

- Brominating agents include bromine (Br2), N-bromosuccinimide (NBS), and other bromine sources.

- Solvents such as methanol or dichloromethane are used depending on the reaction step.

Bromination Reaction

Bromination of 4-Amino-3-chlorobenzonitrile

A typical procedure involves the bromination of 4-amino-3-chlorobenzonitrile with bromine in methanol at room temperature for approximately 1.5 hours. The reaction proceeds as follows:

- To a solution of 4-amino-3-chlorobenzonitrile in methanol, bromine dissolved in methanol is added dropwise under stirring.

- The mixture is stirred for 1.5 hours to ensure complete bromination.

- The solvent is then removed under reduced pressure.

- The resulting solid, 5-amino-4-bromo-2-chlorobenzonitrile, is obtained as a white solid.

This method yields the target compound with high regioselectivity due to the directing effects of the amino and chloro substituents on the aromatic ring.

| Parameter | Condition | Outcome |

|---|---|---|

| Starting material | 4-Amino-3-chlorobenzonitrile (5 g) | - |

| Brominating agent | Bromine (5.3 g in methanol) | - |

| Solvent | Methanol (80 mL + 20 mL for Br2) | - |

| Reaction time | 1.5 hours | Complete bromination |

| Temperature | Room temperature (~25 °C) | - |

| Product isolation | Rotary evaporation, vacuum drying | White solid product |

| Product purity | Not explicitly stated | High (based on literature) |

Amination Step (If Required)

In some synthetic routes, the amino group may be introduced after halogenation via nitration followed by reduction or by direct amination of a halogenated benzonitrile. However, the direct bromination of an amino-substituted benzonitrile is preferred due to fewer steps and higher selectivity.

Purification and Characterization

- The crude product is often purified by recrystallization from ethanol or by filtration and washing with ice water.

- Characterization includes 1H NMR, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm purity and structure.

- Reported purity levels exceed 96% for the brominated intermediate and are expected to be similarly high for the amino-bromo-chlorobenzonitrile.

Detailed Experimental Data and Research Results

Mechanistic Considerations and Regioselectivity

- The amino group is an ortho/para-directing activator, favoring bromination at the 4-position relative to the amino substituent.

- The chloro substituent is ortho/para-directing but deactivating, influencing regioselectivity.

- The cyano group (in related compounds) is meta-directing and strongly electron-withdrawing, which can suppress bromination at certain positions.

- The combination of these effects leads to high selectivity for bromination at the 4-position in 4-amino-3-chlorobenzonitrile.

化学反应分析

Types of Reactions

5-Amino-4-bromo-2-chlorobenzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The amino, bromo, and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

科学研究应用

5-Amino-4-bromo-2-chlorobenzonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 5-amino-4-bromo-2-chlorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino, bromo, and chloro groups on the benzene ring can interact with various enzymes and receptors, leading to different biological effects. The exact mechanism depends on the specific application and the biological system being studied.

相似化合物的比较

Substituent Position and Electronic Effects

The positions and types of substituents significantly influence reactivity, solubility, and biological activity. Below is a comparison with key analogs:

Key Observations :

- This could improve solubility in aqueous media, a critical factor in pharmaceutical formulations .

- Halogen Effects : Bromine’s larger atomic radius and lower electronegativity compared to chlorine or fluorine may influence regioselectivity in cross-coupling reactions. For example, bromine at position 4 could facilitate Suzuki-Miyaura couplings more readily than chlorine .

Physical and Spectroscopic Properties

Data from analogs suggest the following trends:

- Melting Points: Brominated benzonitriles (e.g., 5-bromo-2-hydroxybenzonitrile) typically exhibit higher melting points (122–169°C) due to stronger intermolecular interactions (e.g., hydrogen bonding) . The amino group in this compound may lower the melting point slightly compared to hydroxy analogs due to reduced H-bond donor capacity.

- IR/Raman Signatures : The nitrile group (~2220 cm⁻¹ in IR) and NH₂ stretching (~3350–3450 cm⁻¹) would dominate the spectrum. Bromine and chlorine substituents contribute to distinct C–Br (550–650 cm⁻¹) and C–Cl (700–800 cm⁻¹) vibrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。